

Chemical properties of 6-Bromo-2-iodo-dibenzofuran

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *6-Bromo-2-iodo-dibenzofuran*

Cat. No.: *B12284470*

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **6-Bromo-2-iodo-dibenzofuran**

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-iodo-dibenzofuran is a halogenated heterocyclic compound with significant potential as a versatile building block in organic synthesis. Its distinct electronic properties and the differential reactivity of its carbon-bromine and carbon-iodine bonds make it a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and reactivity of **6-bromo-2-iodo-dibenzofuran**, with a focus on its application in modern cross-coupling chemistry.

Introduction: The Significance of Halogenated Dibenzofurans

Dibenzofuran is a robust heterocyclic scaffold comprised of two benzene rings fused to a central furan ring. This planar, aromatic system is a key structural motif in numerous natural products and pharmacologically active molecules.^[1] The introduction of halogen atoms onto the dibenzofuran core dramatically influences its chemical reactivity and physical properties, opening avenues for diverse functionalization.^[2] Halogenated dibenzofurans are particularly

important in drug discovery, where halogen bonding can enhance binding affinity to biological targets.[\[1\]](#)

6-Bromo-2-iodo-dibenzofuran, with its distinct halogenation pattern, is a prime candidate for sequential and regioselective functionalization. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions allows for a stepwise introduction of different substituents, enabling the construction of highly complex and diverse molecular architectures.[\[3\]](#)

Molecular Structure and Physicochemical Properties

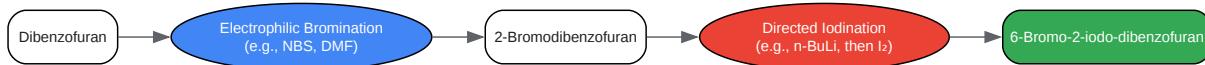
The fundamental properties of **6-Bromo-2-iodo-dibenzofuran** are summarized below. While experimental data for some properties are not readily available in the literature, computational estimations provide valuable insights.

Property	Value	Source
Chemical Name	6-Bromo-2-iodo-dibenzofuran	[4] [5]
CAS Number	916435-45-5	[4]
Molecular Formula	C ₁₂ H ₆ BrIO	
Molecular Weight	397.0 g/mol	
Appearance	Likely a solid at room temperature	
Melting Point	Not reported	[4]
Boiling Point	Not reported	[4]
Solubility	Expected to be soluble in common organic solvents like THF, toluene, and DMF.	

Molecular Structure Diagram:

Caption: Molecular structure of **6-Bromo-2-iodo-dibenzofuran**.

Synthesis of 6-Bromo-2-iodo-dibenzofuran: A Plausible Approach


While a specific, detailed experimental protocol for the synthesis of **6-Bromo-2-iodo-dibenzofuran** is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established methods for the halogenation of dibenzofuran and related aromatic compounds. A likely strategy would involve a two-step halogenation of dibenzofuran, leveraging the directing effects of the substituents.

Proposed Synthetic Pathway:

A potential synthetic route could commence with the bromination of dibenzofuran. Electrophilic bromination of dibenzofuran is known to occur preferentially at the 2-position. Subsequent iodination of the resulting 2-bromodibenzofuran would then be required. Direct iodination of 2-bromodibenzofuran might lead to a mixture of products. A more controlled approach would involve ortho-lithiation directed by the bromine atom, followed by quenching with an iodine source. However, the furan oxygen can also direct lithiation.

A more regioselective approach might involve the synthesis of the dibenzofuran ring from appropriately substituted precursors, such as a diaryl ether, via an intramolecular cyclization.^[6] ^[7]

Illustrative Synthetic Workflow:

[Click to download full resolution via product page](#)

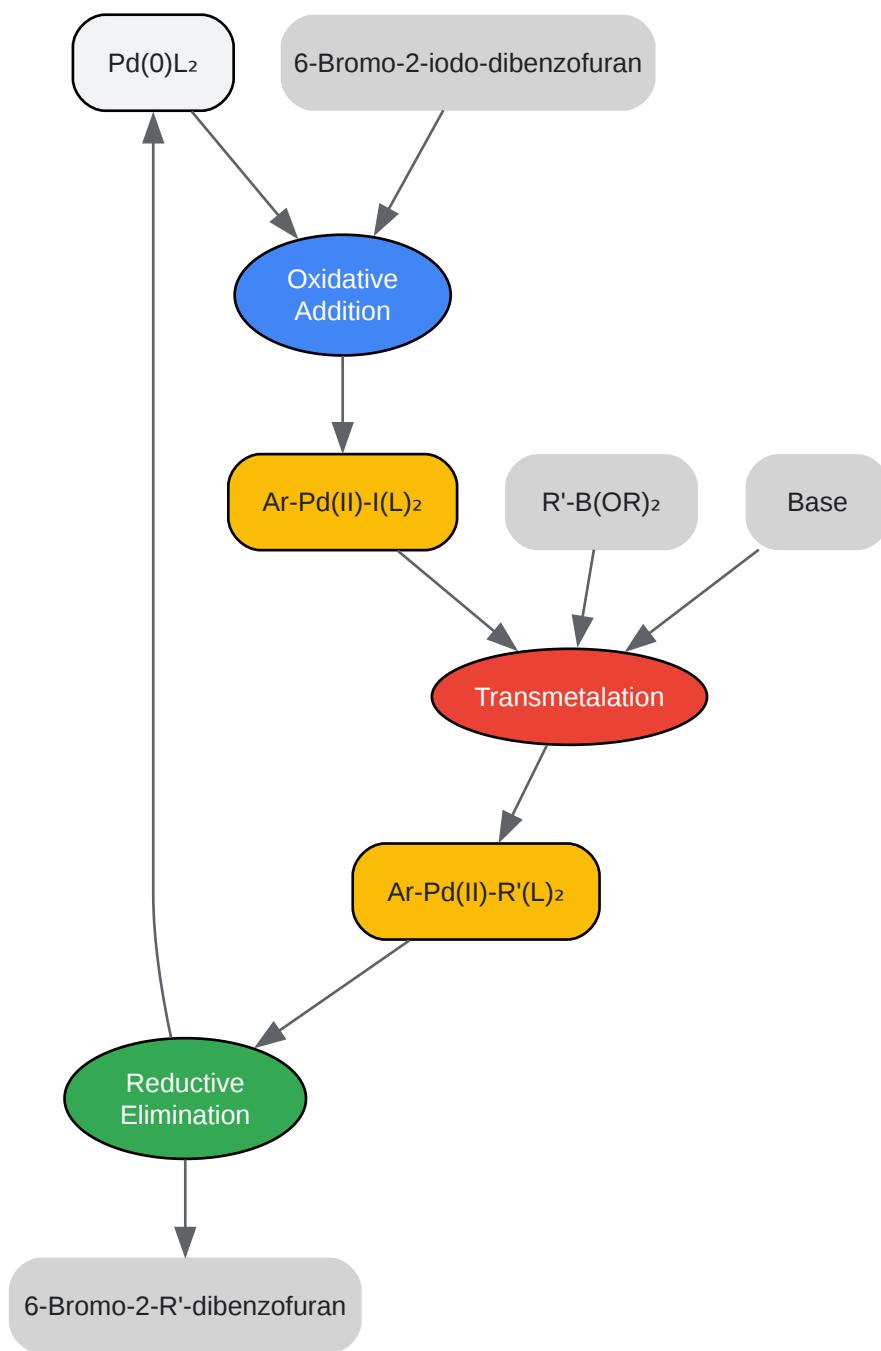
Caption: A plausible synthetic workflow for **6-Bromo-2-iodo-dibenzofuran**.

Chemical Reactivity and Synthetic Utility

The synthetic utility of **6-Bromo-2-iodo-dibenzofuran** lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-

bromine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position.[3]

Palladium-Catalyzed Cross-Coupling Reactions


This class of reactions is paramount for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. Due to the higher reactivity of the C-I bond, selective coupling at the 2-position of **6-bromo-2-iodo-dibenzofuran** can be achieved with high efficiency.[3]

General Protocol for Selective Suzuki-Miyaura Coupling:

- To a reaction vessel under an inert atmosphere, add **6-bromo-2-iodo-dibenzofuran** (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 equiv).
- Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
- Heat the reaction mixture, typically between 80-100 °C, and monitor the progress by TLC or GC-MS.
- Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling:

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst.^[8] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes. Again, the C-I bond at the 2-position will react preferentially.

General Protocol for Selective Sonogashira Coupling:

- In a Schlenk flask under an inert atmosphere, dissolve **6-bromo-2-iodo-dibenzofuran** (1.0 equiv), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI , 2-5 mol%) in a suitable solvent such as THF or DMF.
- Add a base, typically an amine like triethylamine or diisopropylethylamine (2-3 equiv).
- Add the terminal alkyne (1.1-1.5 equiv) to the mixture.
- Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC or GC-MS.
- After completion, perform a standard aqueous workup and purify the product by column chromatography.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[9][10][11] This reaction allows for the synthesis of arylamines, which are prevalent in pharmaceuticals. The C-I bond will be the primary site of reaction.

General Protocol for Selective Buchwald-Hartwig Amination:

- To a reaction tube, add **6-bromo-2-iodo-dibenzofuran** (1.0 equiv), the amine (1.1-1.5 equiv), a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K_3PO_4 , 1.5-2.5 equiv).
- Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
- Seal the tube and heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed.
- Cool the reaction, dilute with an organic solvent, filter through a pad of celite, and concentrate. Purify the residue by column chromatography.

Directed ortho-Metalation (DoM)

Directed ortho-metallation is a powerful technique for the regioselective functionalization of aromatic rings.[\[12\]](#)[\[13\]](#) In the case of halogenated dibenzofurans, a halogen atom can act as a directing group for lithiation at the adjacent ortho position. However, metal-halogen exchange is a competitive and often faster process, especially with aryl iodides and bromides when using organolithium reagents like n-butyllithium.[\[14\]](#)

To achieve selective ortho-lithiation without metal-halogen exchange, a lithium amide base such as lithium diisopropylamide (LDA) at low temperatures is often employed.[\[14\]](#) For **6-bromo-2-iodo-dibenzofuran**, lithiation would be expected to occur at the positions ortho to the furan oxygen or the halogen atoms. The relative directing ability of these groups and the specific reaction conditions would determine the regioselectivity.

Applications in Drug Discovery and Materials Science

The ability to selectively functionalize **6-bromo-2-iodo-dibenzofuran** at two distinct positions makes it a highly valuable intermediate for the synthesis of:

- Novel Pharmaceutical Agents: The dibenzofuran scaffold is present in many biologically active compounds.[\[1\]](#) Sequential cross-coupling reactions on **6-bromo-2-iodo-dibenzofuran** can be used to build a library of complex derivatives for screening as potential drug candidates.
- Organic Electronic Materials: Dibenzofuran derivatives are widely used in the development of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[\[2\]](#) The rigid, planar structure and tunable electronic properties of the dibenzofuran core are advantageous for these applications. **6-Bromo-2-iodo-dibenzofuran** serves as a key building block for creating precisely engineered conjugated systems.

Conclusion

6-Bromo-2-iodo-dibenzofuran is a strategically important synthetic intermediate that offers a gateway to a wide array of complex, functionalized dibenzofuran derivatives. Its key attribute is the differential reactivity of the C-I and C-Br bonds, which allows for programmed, regioselective functionalization through a variety of modern synthetic methodologies, most

notably palladium-catalyzed cross-coupling reactions. While specific experimental data for this compound are sparse in the current literature, its chemical behavior can be confidently predicted based on well-established principles of organic chemistry. As the demand for novel, highly functionalized organic molecules in medicine and materials science continues to grow, the utility of versatile building blocks like **6-bromo-2-iodo-dibenzofuran** is set to increase significantly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. 6-Bromo-2-iodo-dibenzofuran | 916435-45-5 [chemicalbook.com]
- 5. 6-bromo-2-iodo-dibenzofuran - 苏州格奥新材料有限公司 [szgeao.com]
- 6. A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. rsc.org [rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. uwindsor.ca [uwindsor.ca]
- To cite this document: BenchChem. [Chemical properties of 6-Bromo-2-iodo-dibenzofuran]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12284470#chemical-properties-of-6-bromo-2-iodo-dibenzofuran>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com